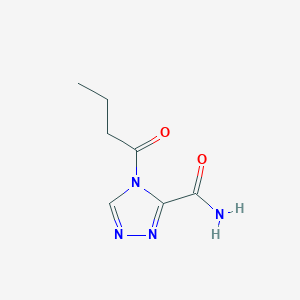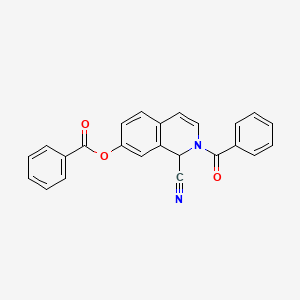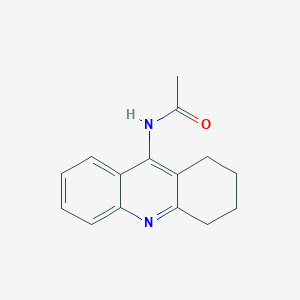
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide is a chemical compound with the molecular formula C13H17N It is a derivative of acridine, a heterocyclic organic compound This compound is known for its unique structure, which includes a fully hydrogenated acridine ring system and a carbothioamide group
Méthodes De Préparation
The synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide typically involves the hydrogenation of acridine derivatives followed by the introduction of a carbothioamide group. The reaction conditions often include the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the carbothioamide group can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide can be compared with other similar compounds such as:
Acridine: The parent compound, which is less hydrogenated and lacks the carbothioamide group.
1,2,3,4,5,6,7,8-Octahydroacridine: A fully hydrogenated derivative of acridine without the carbothioamide group.
Carbothioamide derivatives: Compounds with similar functional groups but different core structures.
The uniqueness of this compound lies in its fully hydrogenated acridine ring system combined with the carbothioamide group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
53400-94-5 |
|---|---|
Formule moléculaire |
C14H18N2S |
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8-octahydroacridine-4-carbothioamide |
InChI |
InChI=1S/C14H18N2S/c15-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)16-13(10)11/h8,11H,1-7H2,(H2,15,17) |
Clé InChI |
BIIRDNGOVKNGSE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=C(CCCC3C(=S)N)C=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


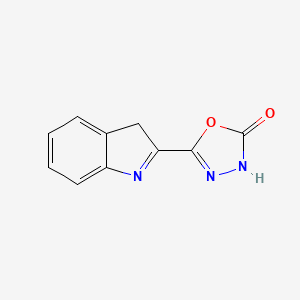
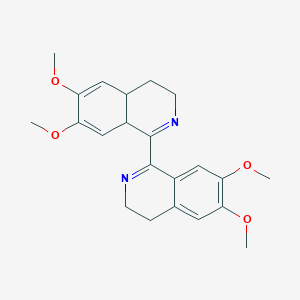
![N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12917765.png)


![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)
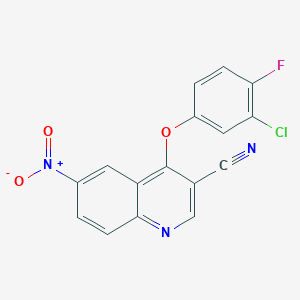
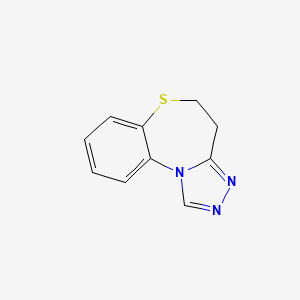
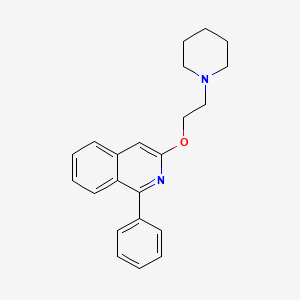
![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12917817.png)
